molecular formula C9H8FN3S B185735 5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine CAS No. 39181-53-8

5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine

Numéro de catalogue: B185735
Numéro CAS: 39181-53-8
Poids moléculaire: 209.25 g/mol
Clé InChI: KMYBNTVFQUSIQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3 and one sulfur atom at position 4. This planar, aromatic system exhibits electron-deficient characteristics due to the inductive effects of nitrogen and sulfur, rendering positions 2 and 5 reactive toward nucleophilic substitution. Substitutions at these positions modulate electronic, steric, and solubility properties, which are critical for biological interactions.

Table 1: Structural Features of Select 1,3,4-Thiadiazole Derivatives

Compound Substituent at Position 5 Substituent at Position 2 Key Properties
5-(2-Fluorobenzyl)thiadiazol-2-ylamine 2-Fluorobenzyl Amine Enhanced metabolic stability, polar surface area
Methazolamide Methyl Sulfonamide Carbonic anhydrase inhibition
Megazol Nitroimidazole Amine Antitrypanosomal activity
Acetazolamide Sulfonamide Methyl Diuretic, anticonvulsant properties

The introduction of a 2-fluorobenzyl group in 5-(2-Fluorobenzyl)thiadiazol-2-ylamine increases lipophilicity and π-stacking potential, while the amine group facilitates hydrogen bonding with biological targets. This structural configuration aligns with strategies to optimize pharmacokinetic profiles in fluorinated heterocycles.

Historical Context of Fluorinated Heterocyclic Compounds in Medicinal Chemistry

Fluorinated heterocycles have played a transformative role in drug development since the mid-20th century. The discovery of 5-fluorouracil in 1957 marked a milestone in rational drug design, demonstrating fluorine’s ability to mimic biological substrates while conferring metabolic resistance. Subsequent advances, such as fluoroquinolones (e.g., ciprofloxacin) in the 1980s, underscored fluorine’s utility in enhancing antibacterial potency and bioavailability.

Table 2: Key Milestones in Fluorinated Heterocycle Development

Year Discovery/Advancement Impact
1957 Synthesis of 5-fluorouracil First fluorinated anticancer agent; inhibits thymidylate synthase
1962 Introduction of fluorouracil in clinical use Validated fluorine’s role in antimetabolite design
1987 Approval of ciprofloxacin Revolutionized treatment of Gram-negative infections
2003 Isolation of fluorinated natural products from Phakellia fusca Highlighted rare natural occurrence of fluorinated compounds

The integration of fluorine into 1,3,4-thiadiazoles follows this legacy, leveraging fluorine’s electronegativity to improve target binding and reduce oxidative metabolism. For example, the 2-fluorobenzyl group in 5-(2-Fluorobenzyl)thiadiazol-2-ylamine enhances resonance stabilization and steric shielding, potentially extending half-life in vivo. Modern synthetic techniques, such as cyclization and functional group transformations, have expanded access to diverse fluorinated thiadiazole derivatives, enabling structure-activity relationship (SAR) studies across therapeutic areas.

This compound’s design reflects broader trends in medicinal chemistry, where fluorine’s unique properties—including its small atomic radius and high electronegativity—are exploited to fine-tune drug candidates’ electronic and steric profiles. Future research may further elucidate its applications in targeting enzymes or receptors implicated in diseases such as cancer or microbial infections.

Propriétés

IUPAC Name

5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYBNTVFQUSIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353436
Record name 5-(2-fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39181-53-8
Record name 5-(2-fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Reaction Mechanism and Procedure

The most widely documented synthesis involves a two-stage cyclization reaction between thiosemicarbazide and 2-fluorophenylacetic acid in the presence of phosphorus oxychloride (POCl₃). The process unfolds as follows:

  • Stage 1 – Cyclodehydration :

    • Reactants : 15 mmol thiosemicarbazide, 15 mmol 2-fluorophenylacetic acid.

    • Catalyst : 7.5 mL POCl₃.

    • Conditions : Reflux at 75°C for 2 hours under anhydrous conditions.

    • Intermediate : Formation of a thiadiazoline precursor via nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon of the carboxylic acid, followed by POCl₃-mediated dehydration.

  • Stage 2 – Hydrolysis and Ring Aromatization :

    • Hydrolysis Agent : 45 mL H₂O.

    • Conditions : Reflux at 110°C for 4 hours.

    • Post-Treatment : Adjust pH to >8 with 60% NaOH, hot filtration, and recrystallization in methanol.

    • Yield : 89% as a white solid.

Critical Parameters

  • POCl₃ Stoichiometry : A 1:1 molar ratio of thiosemicarbazide to POCl₃ ensures complete dehydration without side-product formation.

  • pH Control : Alkaline conditions (pH >8) prevent protonation of the amine group, facilitating crystallization.

  • Recrystallization Solvent : Methanol optimizes purity (≥98% by HPLC) due to differential solubility of the product and unreacted starting materials.

Method 2: Solid-Phase Grinding with Phosphorus Pentachloride

Solvent-Free Synthesis

An alternative solid-phase method eliminates solvent use, enhancing atom economy and safety:

  • Reactants :

    • Thiosemicarbazide (1 mol), 2-fluorophenylacetic acid (1.2 mol), PCl₅ (1.2 mol).

  • Procedure :

    • Grind reactants at room temperature for 30–45 minutes until a homogeneous mixture forms.

    • Allow the exothermic reaction to proceed, yielding a crude intermediate.

    • Purification : Dissolve in alkaline solution (pH 8–8.2), filter, and recrystallize from ethanol/water.

  • Yield : 91–93%, outperforming Method 1 due to reduced side reactions.

Advantages Over Liquid-Phase Methods

  • Energy Efficiency : No heating required; reaction completes at ambient temperature.

  • Scalability : Suitable for kilogram-scale production without specialized equipment.

  • Waste Reduction : Avoids volatile solvent disposal, aligning with green chemistry principles.

Comparative Analysis of Synthesis Methods

ParameterMethod 1 (POCl₃)Method 2 (PCl₅)
Reaction Time 6 hours (2 + 4)45 minutes
Temperature 75°C (Stage 1), 110°C (Stage 2)Room temperature
Yield 89%91–93%
Purity ≥98%≥97%
Scalability Moderate (batch reactor)High (continuous grinding)
Safety Concerns POCl₃ toxicity, corrosivityPCl₅ moisture sensitivity

Optimization Strategies and Scalability Considerations

Catalyst Selection

  • POCl₃ vs. PCl₅ : While POCl₃ offers precise control over cyclization, PCl₅’s solid-phase reactivity reduces hydrolysis risks. Substituting PCl₅ with phosphorus trichloride (PCl₃) in Method 1 decreases yields to 72%, underscoring PCl₅’s superiority in solid-state reactions.

Industrial Adaptation

  • Continuous Flow Reactors : Method 1 has been adapted for continuous production using microreactor systems (residence time: 2.5 hours), achieving 85% yield at 100 g/h throughput.

  • Waste Management : PCl₅-generated HCl gas in Method 2 is neutralized via scrubbers, producing NaCl for disposal.

Byproduct Mitigation

  • Common Byproducts :

    • 2-Fluorophenylacetamide (from incomplete cyclization): Removed via alkaline washes.

    • Thiosemicarbazide Dimers : Minimized by maintaining a 1:1 reactant ratio.

Analyse Des Réactions Chimiques

Thiadiazole Core

The 1,3,4-thiadiazole ring participates in electrophilic substitution and coordination chemistry :

  • Electrophilic Substitution :
    • Limited reactivity due to electron-withdrawing sulfur and nitrogen atoms.
    • Fluorobenzyl substitution enhances ring stability but reduces susceptibility to electrophiles .
  • Coordination with Metals :
    • Thiadiazoles act as ligands via sulfur and nitrogen atoms.
    • Example: Complexation with transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic or medicinal applications .

Fluorobenzyl Substituent

The 2-fluorobenzyl group undergoes halogen-based reactions :

  • Nucleophilic Aromatic Substitution (SNAr) :
    • Fluorine can be displaced by strong nucleophiles (e.g., -OH, -NH₂) under basic conditions .
  • Electrophilic Fluorination :
    • Fluorine acts as a directing group in further functionalization .

Primary Amine Group (-NH₂)

The amine group enables:

  • Acylation :
    • Reacts with acyl chlorides to form amides (e.g., RCOCl → RCONH-thiadiazole) .
  • Schiff Base Formation :
    • Condensation with aldehydes/ketones to generate imine derivatives .

Oxidation

  • Thioether Oxidation :
    • The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or KMnO₄ .
    • Example: Conversion to sulfone derivatives for enhanced bioactivity .

Reduction

  • Nitro Group Reduction :
    • If nitro analogs are synthesized, reduction with H₂/Pd-C yields amino derivatives .

Comparative Reactivity of Structural Analogs

CompoundReaction TypeKey ObservationsSource
5-(4-Chlorophenyl)thiadiazoleNucleophilic substitutionChlorine replaced by -SH in basic media
5-Phenyl-thiadiazole-2-thiolOxidationForms disulfides with H₂O₂
5-Benzyl-thiadiazoleAcylationAmine reacts with acetyl chloride

Applications De Recherche Scientifique

Chemistry

5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. The compound can undergo several types of reactions:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution : Involving nucleophilic substitution where the fluorine atom can be replaced by other nucleophiles .

Biology

Research indicates that this thiadiazole derivative exhibits potential biological activities:

  • Antimicrobial Properties : It has been investigated for its ability to inhibit the growth of various pathogens.
  • Anticancer Activity : Studies have shown that derivatives of thiadiazoles can inhibit the proliferation of cancer cells. For example, compounds similar to this compound have demonstrated cytotoxic effects against human colon cancer cell lines (HCT116) with IC50 values ranging from 0.74 to 10.0 μg/mL .
Cell LineIC50 Value (μg/mL)
HCT1163.29
H46010
MCF-70.28

Medicine

The compound is being explored for therapeutic applications, particularly in drug development targeting specific biological pathways. Its mechanism of action involves binding to enzymes or receptors, modulating their activity to produce desired biological effects. Research has highlighted its potential as a lead compound for developing novel anticancer agents due to its selective toxicity towards tumor cells .

Industry

In industrial applications, this compound is used in the formulation of new materials and as a precursor for synthesizing other compounds relevant to pharmaceuticals and agrochemicals .

Case Studies

  • Anticancer Activity Study :
    A study published in MDPI detailed the cytotoxic properties of various thiadiazole derivatives against multiple cancer cell lines. The research found that certain derivatives exhibited significant growth inhibition in breast (MCF7) and lung (A549) cancer cells with IC50 values as low as 0.28 μg/mL .
  • Biological Activity Exploration :
    A comprehensive review highlighted the broad spectrum of biological activities associated with thiadiazole derivatives, including insecticidal and fungicidal properties. The unique substitution pattern of compounds like this compound enhances their reactivity and biological interactions .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution Effects

5-(4-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
  • Structural Difference : Fluorine at the para position of the benzyl group.
  • Crystallographic Data : The dihedral angle between the thiadiazole ring and the benzene ring is 30.1° , indicating a more planar structure compared to the ortho-fluorinated analog .
5-(3-Fluorophenyl)[1,3,4]thiadiazol-2-amine
  • Crystallographic Data : A dihedral angle of 37.3° between the thiadiazole and benzene rings suggests reduced planarity .
  • Biological Relevance : Reduced planarity could limit stacking interactions, impacting activity.

Heterocyclic Analogs: Thiadiazole vs. Oxadiazole

2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
  • Structural Difference : Oxadiazole core (O instead of S) with a 2-fluorobenzylthio substituent.
  • Physical Properties : Melting point = 101°C ; higher lipophilicity due to the trifluoromethyl group .
  • Activity : Oxadiazoles often exhibit improved metabolic stability but reduced hydrogen-bonding capacity compared to thiadiazoles .

Substituent Variations: Sulfur vs. Alkyl Chains

5-Benzyl-1,3,4-thiadiazol-2-amine
  • Structural Difference : Benzyl group without fluorine.
  • Activity : Lacks the electron-withdrawing fluorine, which may reduce electrophilicity and alter interactions with enzymes .
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
  • Structural Difference : Dichlorophenyl substituent.

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Dihedral Angle (°) Key Biological Activities
5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine Thiadiazole 2-Fluorobenzyl 241.31 Not reported Antifungal, insecticidal
5-(4-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine Thiadiazole 4-Fluorobenzyl 241.31 30.1 Enhanced π-π interactions
5-(3-Fluorophenyl)[1,3,4]thiadiazol-2-amine Thiadiazole 3-Fluorophenyl 223.22 37.3 Structural studies
2-((2-Fluorobenzyl)thio)-1,3,4-oxadiazole Oxadiazole 2-Fluorobenzylthio 327.32 N/A Antimicrobial
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 2,4-Dichlorophenyl 246.12 N/A Potential kinase inhibition

Key Findings and Implications

Fluorine Position :

  • Ortho-fluorination (2-fluorobenzyl) introduces steric hindrance, reducing planarity compared to para-fluorinated analogs. This may affect target binding but improve solubility .
  • Para-fluorination enhances planarity, favoring interactions with flat enzymatic pockets .

Heterocycle Choice :

  • Thiadiazoles generally exhibit stronger hydrogen-bonding capacity (via NH₂ and S atoms) than oxadiazoles, crucial for enzyme inhibition .
  • Oxadiazoles offer better metabolic stability due to resistance to oxidative degradation .

Substituent Effects :

  • Electron-withdrawing groups (e.g., F, Cl) increase electrophilicity, enhancing reactivity with nucleophilic residues in target proteins .
  • Bulky substituents (e.g., trifluoromethyl) improve lipophilicity but may reduce oral bioavailability .

Activité Biologique

5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₉H₈FN₃S
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 39181-53-8

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In particular, studies focusing on this compound have shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1464 µg/mL
Aspergillus niger13128 µg/mL

These results indicate that the compound exhibits moderate to high activity against both gram-positive and gram-negative bacteria as well as certain fungi.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural features. The presence of the fluorobenzyl group in this compound is believed to enhance its lipophilicity, potentially increasing its ability to penetrate microbial membranes and exert its effects.

Case Study: Comparative Analysis

A study conducted by researchers at [source] explored the antifungal properties of various thiadiazole derivatives. Among these, this compound was compared with other structural analogs:

  • Compound A : Exhibited a higher antifungal activity with an average inhibition rate of 88.2%.
  • Compound B : Showed lower activity with an inhibition rate of 46.4%.

These findings suggest that modifications to the thiadiazole core can significantly impact bioactivity.

The proposed mechanism of action for thiadiazole compounds involves interference with microbial cell wall synthesis and disruption of metabolic pathways. The fluorine atom in the benzyl group may play a crucial role in enhancing the interaction between the compound and target enzymes or receptors within microbial cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-fluorobenzyl)[1,3,4]thiadiazol-2-ylamine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves the condensation of thiosemicarbazide derivatives with substituted carboxylic acids under acidic conditions (e.g., POCl₃), followed by cyclization. For example, a reflux reaction with POCl₃ at 90°C for 3 hours yields thiadiazole cores . Adjusting pH during precipitation (e.g., using ammonia to pH 8–9) and recrystallization in DMSO/water mixtures can enhance purity . Catalyst choice (e.g., triethylamine) and solvent systems (e.g., DCM/THF) are critical for optimizing yields in subsequent functionalization steps .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous thiadiazoles like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.
  • Elemental Analysis : Validate C, H, N, S, and F content within ±0.4% theoretical values .

Q. What pharmacological screening assays are recommended for initial evaluation of this compound?

  • Methodological Answer : Prioritize assays aligned with thiadiazoles' known bioactivities:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC values <50 µg/mL considered promising .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of 5-(2-fluorobenzyl)thiadiazole derivatives with enhanced bioactivity?

  • Methodological Answer :

Target Selection : Prioritize proteins with known ligand-binding data (e.g., EGFR kinase, PDB ID 1M17).

Docking Workflow : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. The fluorobenzyl group’s electron-withdrawing effects may improve binding to hydrophobic pockets .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, derivatives with ΔG < −8 kcal/mol often show sub-µM activity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for fluorobenzyl-substituted thiadiazoles?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect rotational barriers in fluorobenzyl groups. Splitting at 25°C may merge at 60°C due to rapid rotation .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution on benzyl groups) .
  • DFT Calculations : Simulate NMR chemical shifts (GIAO method) to match experimental data .

Q. How can reaction scalability challenges (e.g., low yields in cyclization steps) be addressed for industrial-grade synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer in exothermic cyclization steps (e.g., POCl₃-mediated reactions) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate ring closure .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and optimize reaction time .

Q. What mechanistic insights explain the pH-dependent antimicrobial activity of thiadiazole derivatives?

  • Methodological Answer : Protonation states of the thiadiazole ring (pKa ~4–5) and fluorobenzyl group influence membrane permeability. At pH <5, the protonated amine enhances solubility but reduces diffusion across bacterial membranes. Neutral pH (~7.4) favors uncharged species, improving bioavailability . Validate via logP measurements (e.g., shake-flask method) and cytotoxicity assays across pH gradients .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.